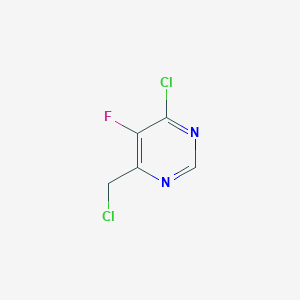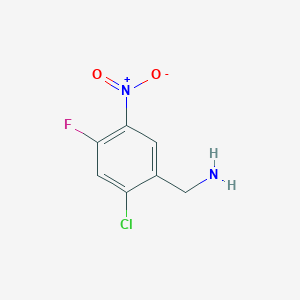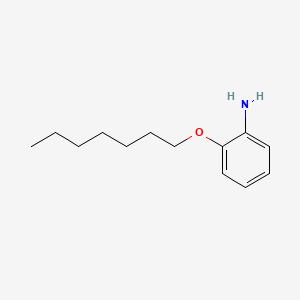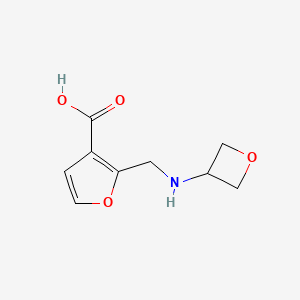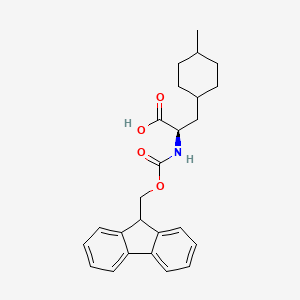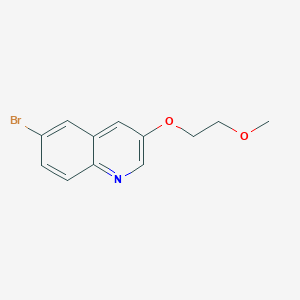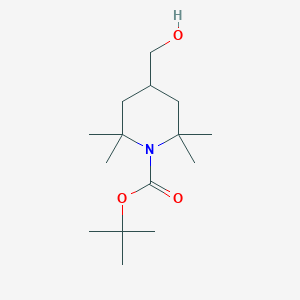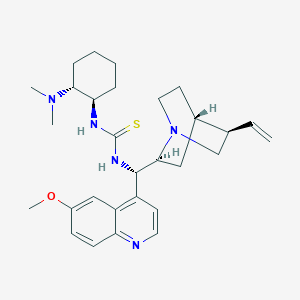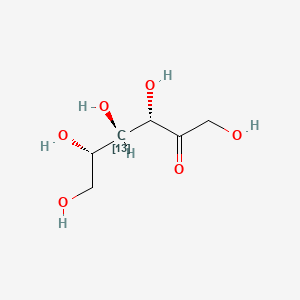
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one is a chemical compound with the molecular formula C6H12O6. It is a hexose, a type of simple sugar, and is known for its multiple hydroxyl groups attached to the carbon chain. This compound is significant in various biochemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one can be achieved through several methods. One common approach involves the oxidation of glucose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the fermentation of glucose using specific strains of microorganisms. These microorganisms are capable of converting glucose into the desired compound through a series of enzymatic reactions. The process is optimized for yield and purity, and the product is subsequently purified using various techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can be reduced to form different reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid. The reactions are typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce different alcohols. Substitution reactions can result in the formation of esters, ethers, and other derivatives.
Scientific Research Applications
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is involved in metabolic pathways and is used in studies related to carbohydrate metabolism and enzymatic reactions.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological processes and diseases.
Industry: The compound is used in the production of pharmaceuticals, food additives, and other industrial products.
Mechanism of Action
The mechanism of action of (3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. It can also interact with receptors and other proteins, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Glucose: A simple sugar with a similar structure but different stereochemistry.
Fructose: Another hexose with a different arrangement of hydroxyl groups.
Mannose: A hexose with a different configuration of hydroxyl groups.
Uniqueness
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one is unique due to its specific stereochemistry and the arrangement of hydroxyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1/i5+1 |
InChI Key |
BJHIKXHVCXFQLS-HMCZEMNTSA-N |
Isomeric SMILES |
C([C@@H]([13C@@H]([C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12951165.png)
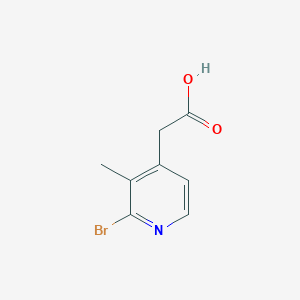
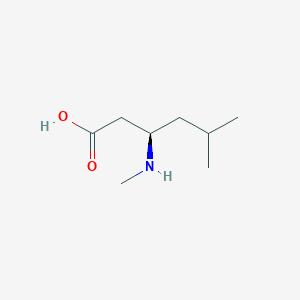
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12951188.png)
